molecular formula C3HBr2N3O2 B012158 3,5-Dibromo-4-nitro-1H-pyrazole CAS No. 104599-36-2

3,5-Dibromo-4-nitro-1H-pyrazole

Número de catálogo B012158
Número CAS: 104599-36-2
Peso molecular: 270.87 g/mol
Clave InChI: HUEFSFAVCVCTAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Safety Information :
    • MSDS : Link

Synthesis Analysis

3,5-Dibromo-4-nitro-1H-pyrazole can be synthesized via a one-step reaction from commercially available reagents. Its single-crystal X-ray analysis reveals conformational isomerism associated with the configuration of pyrazole (trans or cis) as a cation in the presence of two Hofmeister anions .

Aplicaciones Científicas De Investigación

High-Energy and Insensitive Energetic Materials

  • Summary of Application : The compound is used in the development of high-energy and insensitive energetic materials. The C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole is a key step in this process .
  • Methods of Application : A nitrogen-centered-radical-mediated approach is used to cleave C–N bonds in a monocyclic pyrazole. N-bromosuccinimide is used as a radical initiator, and the reaction leads to an important precursor .
  • Results or Outcomes : The reaction achieved yields up to 91%. The precursor was subsequently annulated and oxidized to an energetic compound, which exhibits promising application in balancing performances and thermal stabilities .

Synthesis of Pyrazole Derivatives

  • Summary of Application : Pyrazole derivatives, including 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides, are synthesized for various applications in the chemical industry .
  • Methods of Application : The process involves the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .
  • Results or Outcomes : The method is described as convenient and high-yielding .

Synthesis of Bipyrazole Derivatives

  • Summary of Application : The compound is used in the synthesis of bipyrazole derivatives, which are of significant interest in the field of high-energy compounds .
  • Methods of Application : The synthesis involves various methods such as vicarious nucleophilic substitution of hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group .
  • Results or Outcomes : The synthesis led to the creation of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine .

Metal-Organic Frameworks

  • Summary of Application : Pyrazole complexes, including those derived from “3,5-Dibromo-4-nitro-1H-pyrazole”, are used in the synthesis of metal-organic frameworks .
  • Methods of Application : The specific methods of application are not detailed, but it involves the use of pyrazole complexes .
  • Results or Outcomes : The outcomes include the creation of metal-organic frameworks, which have a wide range of applications in materials science .

Synthesis of Heterocycles

  • Summary of Application : Pyrazoles, including “3,5-Dibromo-4-nitro-1H-pyrazole”, are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
  • Methods of Application : The specific methods of application are not detailed, but it involves the use of pyrazoles .
  • Results or Outcomes : The outcomes include the creation of various heterocyclic systems, which have a wide range of applications in the pharmaceutical industry .

Precursor in Energetic Materials

  • Summary of Application : “3,5-Dibromo-4-nitro-1H-pyrazole” is used as a precursor in the synthesis of energetic materials .
  • Methods of Application : A nitrogen-centered-radical-mediated approach is used to cleave C–N bonds in a monocyclic pyrazole. N-bromosuccinimide is used as a radical initiator, and the reaction leads to an important precursor .
  • Results or Outcomes : The reaction achieved yields up to 91%. This reaction led to an important precursor, subsequently annulated and oxidized to an energetic compound, which exhibits promising application in balancing performances and thermal stabilities .

Propiedades

IUPAC Name

3,5-dibromo-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2N3O2/c4-2-1(8(9)10)3(5)7-6-2/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEFSFAVCVCTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547292
Record name 3,5-Dibromo-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-nitro-1H-pyrazole

CAS RN

104599-36-2
Record name 3,5-Dibromo-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-4-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-propyl-3,5-dibromo-4-nitropyrazole (19.4 g, 62 mmol), EtOH (500 ml) and benzylamine (40 g, 373 mmol) was refluxed for 15 hours. The reaction medium was concentrated to the maximum under reduced pressure. The residue was suspended in EtOAc (100 ml ), the insoluble part was separated out by filtration and the filtrate was evaporated to dryness. The black oil obtained was purified by column chromatography (eluent: EtOAc/hexane) to give the benzyl(5-bromo-4-nitro-2-propyl-2H-pyrazol-3-yl)amine in the form of a yellow solid (9 g; 29%) from 3,5-dibromo-4-nitropyrazole.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-4-nitro-1H-pyrazole
Reactant of Route 3
3,5-Dibromo-4-nitro-1H-pyrazole
Reactant of Route 4
3,5-Dibromo-4-nitro-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-4-nitro-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-4-nitro-1H-pyrazole

Citations

For This Compound
1
Citations
C Rumo - 2023 - edoc.unibas.ch
This thesis capitalizes on the efforts of the Ward lab to develop artificial metalloenzymes based on earth-abundant transition metals for CH functionalization chemistry. Herein, a novel …
Number of citations: 0 edoc.unibas.ch

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.